molecular formula C23H21N5O2 B15301552 N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide

N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide

Cat. No.: B15301552
M. Wt: 399.4 g/mol
InChI Key: WQSRUELTUAKJHC-UHFFFAOYSA-N
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Description

N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide is an organic compound belonging to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide typically involves the coupling of an indole derivative with a pyridine derivative. A common method for amide synthesis is the N,N’-dicyclohexylcarbodiimide (DCC)-mediated coupling between carboxylic acids and amines . This method is widely used due to its efficiency and the relatively mild reaction conditions required.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned DCC-mediated coupling. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide is unique due to its specific structure, which allows it to effectively inhibit tubulin polymerization. This makes it a promising candidate for the development of new anticancer therapies .

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

N-(1H-indol-3-ylmethyl)-2-[5-(phenylcarbamoylamino)pyridin-2-yl]acetamide

InChI

InChI=1S/C23H21N5O2/c29-22(26-14-16-13-25-21-9-5-4-8-20(16)21)12-18-10-11-19(15-24-18)28-23(30)27-17-6-2-1-3-7-17/h1-11,13,15,25H,12,14H2,(H,26,29)(H2,27,28,30)

InChI Key

WQSRUELTUAKJHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CN=C(C=C2)CC(=O)NCC3=CNC4=CC=CC=C43

Origin of Product

United States

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